molecular formula C11H13Cl2NO2 B8681938 Anthranilic acid, N,N-bis(2-chloroethyl)- CAS No. 3085-99-2

Anthranilic acid, N,N-bis(2-chloroethyl)-

Cat. No. B8681938
CAS RN: 3085-99-2
M. Wt: 262.13 g/mol
InChI Key: UXUKWLCXNDMFIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CCOC(=O)c1ccccc1N(CCCl)CCCl
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[Cl:1][CH2:2][CH2:3][N:4]([CH2:5][CH2:6][Cl:7])[c:8]1[c:9]([C:10](=[O:11])[O:12][CH2:13][CH3:14])[cH:15][cH:16][cH:17][cH:18]1.[ClH:19]>>[Cl:1][CH2:2][CH2:3][N:4]([CH2:5][CH2:6][Cl:7])[c:8]1[c:9]([C:10](=[O:11])[OH:12])[cH:15][cH:16][cH:17][cH:18]1

Inputs

Step One
Name
CCOC(=O)c1ccccc1N(CCCl)CCCl
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(=O)c1ccccc1N(CCCl)CCCl
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cl

Outcomes

Product
Name
Type
product
Smiles
O=C(O)c1ccccc1N(CCCl)CCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.